molecular formula C9H16FNO2 B13159220 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid

2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid

Cat. No.: B13159220
M. Wt: 189.23 g/mol
InChI Key: QFILAFSTQNVPTH-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation of boron reagents, which are essential for this coupling, involves specific methods tailored for their application under Suzuki–Miyaura coupling conditions .

Chemical Reactions Analysis

2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s piperidine ring can be functionalized through hydrogenation, cyclization, and cycloaddition reactions . Common reagents used in these reactions include palladium catalysts for hydrogenation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including their use as potential drugs . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets in biological systems. . The specific pathways and molecular targets involved depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

2-(1-Ethylpiperidin-4-yl)-2-fluoroacetic acid can be compared with other piperidine derivatives, such as 2-(1-Ethylpiperidin-4-yl)ethanamine . While both compounds share a piperidine ring, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities. The unique presence of the fluoroacetic acid moiety in this compound distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C9H16FNO2/c1-2-11-5-3-7(4-6-11)8(10)9(12)13/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

QFILAFSTQNVPTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C(C(=O)O)F

Origin of Product

United States

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